molecular formula C23H24O5 B12089615 Mangostinone CAS No. 166197-40-6

Mangostinone

Cat. No.: B12089615
CAS No.: 166197-40-6
M. Wt: 380.4 g/mol
InChI Key: RJLWIAOXQDZMTB-GXDHUFHOSA-N
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Description

Mangostinone is a natural xanthonoid compound isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). It is known for its yellow crystalline appearance and xanthone core structure. This compound has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mangostinone can be synthesized through several chemical routes. One common method involves the extraction of the compound from the pericarp of the mangosteen fruit using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from the mangosteen fruit. The process includes grinding the fruit pericarp, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). Optimization steps are often conducted to increase the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Mangostinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Mangostinone exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/AKT signaling pathway by targeting RXRα, leading to the induction of apoptosis and inhibition of cancer cell migration and invasion. Additionally, this compound can inhibit β-lactamase activity, disrupt cytoplasmic membranes, and increase cell permeability, contributing to its antibacterial effects .

Comparison with Similar Compounds

Mangostinone is unique among xanthonoid compounds due to its specific structure and biological activities. Similar compounds include:

    Alpha-Mangostin: Another xanthonoid from mangosteen with similar antioxidant and anticancer properties.

    Beta-Mangostin: A related compound with distinct biological activities.

    Garcinone B:

This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for further research and development.

Biological Activity

Mangostinone, a bioactive compound derived from the fruit of Garcinia mangostana, is part of a group of compounds known as xanthones. This article focuses on the biological activity of this compound, highlighting its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties based on diverse research findings.

Overview of this compound

This compound is primarily recognized for its therapeutic potential in various health conditions. It exhibits a range of biological activities that make it a subject of interest in pharmacological research. The compound's efficacy is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound and related xanthones. The following table summarizes key findings from various in vitro and in vivo studies:

Cell Type Tested Compound Dose Outcomes Reference
BJMC3879 (murine mammary adenocarcinoma)α-Mangostin8 µMInduction of apoptosis; cell cycle arrest; activation of caspase-3 and -9; loss of mitochondrial potential
COLO205 (human colorectal adenocarcinoma)Mangosteen extract: 48 mg α-MG and 6.40 mg γ-MG/g extract30 µg/mLInduction of apoptosis; activation of caspase-3 and -8; release of mitochondrial cytochrome c
HCT116 (human colorectal carcinoma)Extract of mangosteen pericarp (81% α-MG and 16% γ-MG)10–20 µg/mLReduced cell viability; increased activities of caspase-3/7 and -9; enhanced activity of MAPK/ERK, Myc/Max, and p53 signaling
NL-17 (murine colon adenocarcinoma)Pericarp methanol extract (25% α-MG)>25 µg/mLAnti-proliferative activity confirmed in vitro
  • Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from proliferating.
  • Signaling Pathway Modulation : this compound influences multiple signaling pathways, including MAPK/ERK and NF-κB, enhancing tumor suppression mechanisms.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it beneficial for conditions such as osteoarthritis (OA). Research has shown that γ-mangostin (a related xanthone) can suppress pro-inflammatory cytokines like IL-6 and TNF-α in animal models.

Case Study: Osteoarthritis

In a study using a papain-induced OA mouse model, γ-mangostin treatment led to:

  • Decreased serum levels of inflammatory markers.
  • Preservation of cartilage structure.
  • Reduction in joint inflammation .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance the body’s antioxidant defenses.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. A meta-analysis indicated that α-mangostin effectively reduced microbial counts comparable to conventional antibiotics .

Summary Table of Antimicrobial Activity

Microbe Tested Compound MIC (µg/ml) Effect
Staphylococcus aureusα-Mangostin7.8 - 31.25Inhibition of growth
Escherichia coliα-Mangostin41.0Inhibition of growth
Candida albicansMangosteen extract10 - 20Inhibition of growth

Properties

CAS No.

166197-40-6

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5-trihydroxyxanthen-9-one

InChI

InChI=1S/C23H24O5/c1-13(2)6-4-7-14(3)10-11-15-18(25)12-19-20(21(15)26)22(27)16-8-5-9-17(24)23(16)28-19/h5-6,8-10,12,24-26H,4,7,11H2,1-3H3/b14-10+

InChI Key

RJLWIAOXQDZMTB-GXDHUFHOSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)C)C

Origin of Product

United States

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